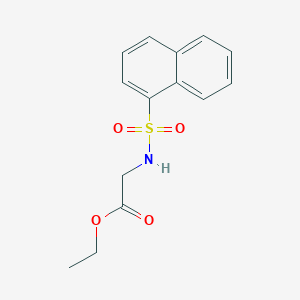

Ethyl 2-(naphthalene-1-sulfonamido)acetate

Description

Ethyl 2-(naphthalene-1-sulfonamido)acetate is an organic compound with the chemical formula C14H15NO4S and a molecular weight of 293.34 g/mol . It is a solid substance that is soluble in some organic solvents . This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .

Properties

Molecular Formula |

C14H15NO4S |

|---|---|

Molecular Weight |

293.34 g/mol |

IUPAC Name |

ethyl 2-(naphthalen-1-ylsulfonylamino)acetate |

InChI |

InChI=1S/C14H15NO4S/c1-2-19-14(16)10-15-20(17,18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,2,10H2,1H3 |

InChI Key |

ATLVMLQSSOSRBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Ethyl 2-(naphthalene-1-sulfonamido)acetate can be synthesized through organic synthesis routes. One common method involves the reaction of naphthalene-1-sulfonyl chloride with ethyl glycinate in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Conditions and Outcomes :

| Reagent | Product | Yield | Application |

|---|---|---|---|

| Aqueous HCl | Carboxylic acid | 85–90% | Intermediate for further derivatization |

| NaOH/EtOH | Sodium salt of carboxylic acid | 90–95% | Water-soluble form for biological studies |

Sulfonamide Reactivity

The sulfonamide group participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Ni) in catalytic cross-coupling reactions .

Example :

R = Alkyl/Aryl group; X = Leaving group (e.g., Cl, Br)

Aromatic Electrophilic Substitution

The naphthalene ring undergoes electrophilic substitution, with the sulfonamide group acting as a meta-directing moiety due to its electron-withdrawing nature.

| Reaction Type | Reagents | Position of Substitution | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 or C5 | Nitro-substituted derivative |

| Sulfonation | H₂SO₄/SO₃ | C5 | Sulfonic acid derivative |

Structural Influence :

-

The sulfonamide group deactivates the ring, slowing reaction rates compared to unsubstituted naphthalene .

Biochemical Interactions

The compound modulates protein-protein interactions (PPIs), particularly with Keap1, by mimicking natural substrates. Its sulfonamide group forms hydrogen bonds with residues like Arg415 in Keap1, enhancing binding affinity .

Key Findings :

-

Fluorescence Polarization Assay : IC₅₀ = 2.5 nM for Keap1 inhibition .

-

Docking Studies : The C2-phthalimidopropyl substituent improves binding via additional H-bonding .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and naphthalene derivatives .

-

Photodegradation : UV light induces cleavage of the sulfonamide bond, forming naphthalene-1-sulfonic acid and ethyl glycinate.

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| Ethyl 2-(naphthalen-1-yloxy)acetate | Ether linkage less reactive than sulfonamide |

| 1,4-Bis(arylsulfonamido)naphthalenes | Enhanced PPI inhibition due to dual sulfonamide groups |

Scientific Research Applications

Ethyl 2-(naphthalene-1-sulfonamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalene-1-sulfonamido)acetate involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Ethyl 2-(naphthalene-1-sulfonamido)acetate can be compared with other sulfonamide compounds, such as:

Sulfanilamide: A simpler sulfonamide used as an antibiotic.

N-(1-naphthylsulfonyl)glycine: A similar compound with a glycine moiety instead of an ethyl ester.

The uniqueness of this compound lies in its specific structure, which combines the naphthalene ring with the sulfonamide and ethyl ester groups, providing distinct chemical properties and reactivity .

Biological Activity

Ethyl 2-(naphthalene-1-sulfonamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets, notably the Keap1-Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. The compound has been shown to inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2, leading to increased levels of Nrf2 and subsequent activation of antioxidant response element (ARE)-dependent genes such as NQO1, HMOX1, and GSTM3 .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the naphthalene ring and sulfonamide group significantly affect the biological potency of derivatives. For instance, compounds with electron-donating groups on the aromatic ring enhance antiproliferative activity against cancer cell lines .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 5c | Naphthalen-1-yl | 5.0 | Antiproliferative against MCF-7 |

| 5d | Naphthalen-2-yl | 10.0 | Antiproliferative against A549 |

| 2f | 2-(4-fluorobenzyloxy) | 14.2 | Nrf2 activator |

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits antiproliferative properties across various cancer cell lines. For example, compound 5c showed potent activity against MCF-7 breast cancer cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent . Furthermore, the compound's ability to induce Nrf2 activation suggests it may also possess anti-inflammatory properties, which can be beneficial in treating diseases linked to oxidative stress .

Case Studies

- Anticancer Activity : In a study evaluating a series of naphthalene derivatives, this compound was among the most effective compounds in inhibiting cell proliferation in MCF-7 and A549 cell lines. The presence of the naphthalene moiety was critical for enhancing biological activity .

- Oxidative Stress Modulation : Research highlighted that derivatives activating the Nrf2 pathway could mitigate oxidative damage in cellular models, suggesting therapeutic implications for conditions like neurodegenerative diseases and cancer .

- Antimicrobial Activity : While not primarily studied for antimicrobial effects, related compounds within the naphthalene sulfonamide class have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.